molecular formula C20H17ClFNO2 B11032752 6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11032752
M. Wt: 357.8 g/mol
InChI Key: ZPRYUHYCDITWSS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2,1-ij]quinoline-1,2-dione family. Its chemical structure features a fused pyrroloquinoline ring system with a chlorophenyl group at position 6 and a fluorine atom at position 8. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthesis:: The compound can be synthesized through various methods. One approach involves condensation of 8-acyloxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with rhodanine, arylamines, or H-tryptamines. The reaction occurs at the β-carbonyl position, yielding 8-acyloxy-4,4,6-trimethyl-1-(3-R’-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .

Industrial Production:: While specific industrial production methods are not widely documented, research on scalable synthesis routes is ongoing.

Chemical Reactions Analysis

Reactivity:: The compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents include nucleophiles and dinucleophiles. The β-carbonyl group selectively reacts with these species .

Major Products:: The resulting products from these reactions depend on the specific conditions. Further studies are needed to explore the full scope of its reactivity.

Scientific Research Applications

Anticoagulant Activity:: This compound exhibits promising anticoagulant properties. It inhibits factor Xa, a key enzyme in the blood coagulation cascade. Factor Xa inhibitors prevent clot formation without compromising hemostasis and platelet function . Researchers continue to investigate its therapeutic potential.

Mechanism of Action

Molecular Targets:: The compound’s primary target is factor Xa. By inhibiting this enzyme, it disrupts the coagulation pathway, preventing thrombus formation.

Pathways Involved:: The exact pathways affected by this compound require further elucidation. its selective reactivity toward nucleophiles suggests a specific mode of action .

Comparison with Similar Compounds

Uniqueness:: Its fused pyrroloquinoline ring system sets it apart. Comparisons with other factor Xa inhibitors and related compounds highlight its unique features.

Similar Compounds::

Properties

Molecular Formula

C20H17ClFNO2

Molecular Weight

357.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione

InChI

InChI=1S/C20H17ClFNO2/c1-19(2)10-20(3,11-4-6-12(21)7-5-11)15-9-13(22)8-14-16(15)23(19)18(25)17(14)24/h4-9H,10H2,1-3H3

InChI Key

ZPRYUHYCDITWSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=O)F)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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